molecular formula C11H13N3O4S2 B7577314 1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid

1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid

Cat. No. B7577314
M. Wt: 315.4 g/mol
InChI Key: PLKNRNIVLBRAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is also known as ETP-46464 and belongs to the class of pyrrole carboxylic acids.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is an important protein that is involved in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of several oncogenic proteins, which are important for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory activity. It has been shown to inhibit the production of several pro-inflammatory cytokines, which are important mediators of inflammation. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for HSP90, which makes it a potent inhibitor of this protein. Another advantage is its low toxicity, which makes it suitable for use in in vivo experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the study of its potential applications in other scientific research fields, such as neurodegenerative diseases and infectious diseases. Additionally, the development of analogs of this compound with improved potency and specificity could lead to the development of more effective anti-cancer drugs.

Synthesis Methods

The synthesis of 1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid has been described in several scientific articles. The most common method involves the reaction of 4-(1,3-thiazol-4-ylmethylsulfamoyl)aniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of cancer cells.

properties

IUPAC Name

1-ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-2-14-5-9(3-10(14)11(15)16)20(17,18)13-4-8-6-19-7-12-8/h3,5-7,13H,2,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKNRNIVLBRAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(=O)O)S(=O)(=O)NCC2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(1,3-thiazol-4-ylmethylsulfamoyl)pyrrole-2-carboxylic acid

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